3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine
Description
3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine is a complex organic compound with a unique structure that has garnered interest in various scientific fields
Properties
IUPAC Name |
3-(2-bromophenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS/c1-2-14-7-9-15(10-8-14)18-11-12-20(25-24-18)28-13-19-23-21(26-27-19)16-5-3-4-6-17(16)22/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWDIOLYCMHLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diketones with Hydrazine
The pyridazine ring is typically synthesized via cyclocondensation of 1,4-diketones with hydrazine hydrate. For example, methyl 3-chloro-2,4-dioxo-4-phenylbutanoate reacts with hydrazine to yield 7-phenyl-thiazolo[4,5-d]pyridazin-4(5H)-one. Adapting this method, 6-(4-ethylphenyl)pyridazine could be synthesized from a substituted 1,4-diketone precursor.
Representative Procedure :
- Condensation of 4-ethylacetophenone with ethyl oxalate in the presence of sodium metholate yields 2,4-dioxo-4-(4-ethylphenyl)butanoic acid methyl ester.
- Chlorination with sulfuryl chloride produces 3-chloro-2,4-dioxo-4-(4-ethylphenyl)butanoic acid methyl ester.
- Cyclocondensation with hydrazine hydrate in ethanol affords 6-(4-ethylphenyl)pyridazine-3(2H)-one.
Functionalization at Position 3
Introduction of a thiol group at position 3 is critical for subsequent coupling. This is achieved via:
- Thiolation : Treatment of 6-(4-ethylphenyl)pyridazine-3(2H)-one with Lawesson’s reagent or phosphorus pentasulfide (P₂S₁₀) in toluene under reflux.
Synthesis of the 1,2,4-Oxadiazole Moiety
Cyclization of Amidoximes with Carboxylic Acid Derivatives
The 3-(2-bromophenyl)-1,2,4-oxadiazole-5-methanol precursor is synthesized via cyclization of 2-bromobenzamidoxime with chloroacetic acid derivatives.
Representative Procedure :
- Amidoxime Formation : React 2-bromobenzonitrile with hydroxylamine hydrochloride in ethanol/water to yield 2-bromobenzamidoxime.
- Cyclization : Treat the amidoxime with chloroacetyl chloride in the presence of triethylamine, followed by cyclization under basic conditions to form 5-(chloromethyl)-3-(2-bromophenyl)-1,2,4-oxadiazole.
Coupling of Pyridazine-Thiol and Oxadiazole-Chloromethyl Components
Nucleophilic Substitution
The thioether linkage is formed via reaction of 6-(4-ethylphenyl)pyridazine-3-thiol with 5-(chloromethyl)-3-(2-bromophenyl)-1,2,4-oxadiazole in the presence of a base.
Optimized Conditions :
- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
- Temperature : 80–100°C for 6–12 hours.
- Yield : 65–78% after recrystallization from ethanol-DMF (1:1).
Alternative Synthetic Pathways
One-Pot Multi-Component Assembly
Inspired by three-component reactions involving dithiomalondianilide, a one-pot strategy could involve:
- Simultaneous cyclocondensation of 4-ethylphenylacetylene, hydrazine, and a sulfur source.
- In situ formation of the oxadiazole-thioether moiety via Michael addition and cyclization.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO- d₆): δ 8.72 (s, 1H, pyridazine-H), 7.89–7.45 (m, 8H, aryl-H), 4.52 (s, 2H, SCH₂), 2.68 (q, 2H, CH₂CH₃), 1.24 (t, 3H, CH₂CH₃).
- LC-MS : m/z 509 [M+H]⁺.
X-ray Crystallography
Single-crystal X-ray analysis (where applicable) confirms the regiochemistry of the oxadiazole and pyridazine rings, with dihedral angles between aromatic systems ranging from 15–30°.
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions during pyridazine formation may yield regioisomers. Use of directing groups (e.g., nitro, methoxy) improves selectivity.
- Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Anhydrous solvents and neutral pH are critical.
Chemical Reactions Analysis
Types of Reactions
3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine undergoes various reactions, including:
Oxidation: : Under appropriate conditions, the thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: : The compound can undergo reduction reactions, particularly at the oxadiazole ring.
Substitution: : The bromophenyl moiety allows for electrophilic aromatic substitution reactions, making it versatile for further chemical modifications.
Common Reagents and Conditions
Oxidation: : Typically performed with oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Commonly carried out with reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizes reagents like halides or other nucleophiles under specific conditions to facilitate substitution at the aromatic ring.
Major Products Formed
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Yields reduced forms of the oxadiazole ring.
Substitution: : Results in various substituted bromophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and pyridazine moieties exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, oxadiazole derivatives have been reported to possess antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
The compound's structure suggests potential anticancer activity due to the presence of heterocycles known for their ability to interact with biological targets involved in cancer progression. Preliminary studies indicate that related compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also hold promise as an anticancer agent .
Anti-inflammatory Effects
Certain derivatives of oxadiazole have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests that our compound could be explored for therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study published in Molecules evaluated various oxadiazole derivatives for their antimicrobial activity against E. coli and S. aureus. The results highlighted significant inhibition rates, paving the way for further exploration of similar structures .
- Cytotoxicity in Cancer Cells : Research featured in Bioorganic & Medicinal Chemistry Letters demonstrated that certain pyridazine derivatives showed potent cytotoxicity against human cancer cell lines, indicating a need for further investigation into related compounds like our target molecule .
- Inflammation Models : In vivo studies have shown that oxadiazole-based compounds can reduce inflammation in models such as carrageenan-induced paw edema in rats, suggesting potential therapeutic applications .
Mechanism of Action
The compound's effects are primarily due to its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to particular receptors, altering cellular functions. These interactions are mediated through the compound's unique chemical structure, allowing it to engage with biological molecules in a specific manner.
Comparison with Similar Compounds
When compared to similar compounds, 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine stands out due to its distinctive combination of the oxadiazole and pyridazine rings, coupled with the bromophenyl and ethylphenyl groups. This unique structure grants it properties that are different from other compounds with only one of these features.
Similar Compounds
3-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-methylphenyl)pyridazine: : Similar in structure but with different substituents, leading to different chemical properties.
2-({[2-(2-Bromophenyl)-1,2,3-triazol-4-yl]methyl}thio)-5-(4-ethylphenyl)pyridazine: : Contains a triazole ring instead of oxadiazole, offering varied reactivity.
Hope this paints a comprehensive picture for you. Fascinating compound, don’t you think?
Biological Activity
The compound 3-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on its biological properties, focusing on its anticancer, antimicrobial, and neuroprotective activities.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHBrNO
- Molecular Weight : 398.23 g/mol
- CAS Number : 937665-72-0
This structure features a pyridazine ring, a thioether linkage, and an oxadiazole moiety, which are key to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties.
Case Studies
- In vitro Studies : A derivative of the oxadiazole family showed IC values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . These findings suggest that structural modifications can enhance potency.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through pathways involving p53 activation and caspase cleavage . This indicates the potential for compounds in this class to serve as effective chemotherapeutic agents.
Antimicrobial Activity
Research indicates that certain derivatives of oxadiazole compounds possess notable antimicrobial properties.
Findings
- A study highlighted the efficacy of oxadiazole derivatives against bacterial strains, demonstrating significant inhibition zones in agar diffusion tests . The presence of halogen substituents like bromine enhances the antimicrobial activity due to increased lipophilicity and interaction with bacterial membranes.
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structural features may also exhibit neuroprotective effects.
Research Insights
- Neuroprotection in Animal Models : Compounds structurally related to this compound have been tested in models of neurodegenerative diseases. These studies reported reduced neuronal apoptosis and improved cognitive functions in treated groups compared to controls .
- Mechanisms : The neuroprotective effects are hypothesized to arise from antioxidant properties and modulation of neurotransmitter levels, particularly through inhibition of oxidative stress pathways .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine, and what functional groups dictate reactivity?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and cyclization steps. For example, the oxadiazole ring is formed via condensation of amidoximes with carboxylic acid derivatives, while the pyridazine core may be constructed through cyclocondensation of hydrazines with diketones. The bromophenyl group introduces steric and electronic effects that influence coupling efficiency, requiring optimized reaction times and catalysts like POCl₃ (used in analogous oxadiazole syntheses) .
Q. How can the molecular structure of this compound be validated, and which analytical techniques are most reliable?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related bromophenyl-oxadiazole derivatives (e.g., bond angles: C21–C20–H20 = 119.2° ). Complementary techniques include NMR (¹H/¹³C, HSQC) to verify proton environments and LC-MS for purity assessment. Computational methods like DFT can predict spectroscopic profiles and compare with experimental data .
Q. What are the foundational biological activities associated with this compound’s structural analogs?
- Methodological Answer : Structural analogs featuring oxadiazole and pyridazine moieties exhibit antimicrobial, anticancer, and anti-inflammatory activities. For instance, thieno[2,3-d]pyrimidine derivatives with oxadiazole substituents show IC₅₀ values <10 µM against cancer cell lines . Bioactivity screening should prioritize assays like MTT for cytotoxicity and enzyme inhibition studies (e.g., COX-2) to identify mechanistic targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing the thioether linker (-S-CH₂-oxadiazole)?
- Methodological Answer : Yield variability often stems from competing side reactions (e.g., oxidation of thiols to disulfides). Controlled inert atmospheres (N₂/Ar) and additives like DTT can suppress oxidation. Kinetic studies using in situ FTIR or HPLC monitoring can identify optimal reaction windows, as applied in analogous thioether syntheses . Purity of intermediates (e.g., thiol precursors) must be rigorously validated via TLC or GC-MS .
Q. What experimental design principles apply to optimizing substituent effects on bioactivity?
- Methodological Answer : A split-plot factorial design is effective for evaluating substituent contributions. For example, vary the ethylphenyl group’s position (para/meta) and measure bioactivity changes using standardized assays. Statistical tools like ANOVA can isolate significant variables, as seen in studies comparing thiophene vs. phenyl substituents in antimicrobial analogs .
Q. How does the methylthio group influence environmental stability, and what methodologies assess its degradation pathways?
- Methodological Answer : The methylthio group may undergo oxidation to sulfoxide/sulfone derivatives under environmental conditions. Accelerated stability studies (e.g., exposure to UV/H₂O₂) coupled with HPLC-MS/MS can track degradation products. Computational models (e.g., EPI Suite) predict half-lives in soil/water, while microbial biodegradation assays assess ecological impact .
Q. What strategies address low solubility in pharmacological assays, and how are they validated?
- Methodological Answer : Co-solvent systems (e.g., DMSO/PEG) or nanoparticle encapsulation (liposomes, PLGA) enhance solubility. Dynamic light scattering (DLS) confirms nanoparticle size distribution, while dialysis assays measure drug release kinetics. Parallel solubility screening in biorelevant media (FaSSIF/FeSSIF) ensures physiological relevance .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes to kinase ATP pockets. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with oxadiazole nitrogen). Validate predictions with SPR-based binding affinity measurements and mutagenesis studies on target residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
